1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
説明
This compound is a spirocyclic molecule featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a piperidine ring. Key structural elements include:
- 2-Phenyl group: Enhances aromatic interactions in target binding.
- Spiro architecture: Confers conformational rigidity, influencing pharmacokinetic properties.
- Acetyl group at the 1'-position: Modulates electronic properties and hydrogen-bonding capacity.
特性
IUPAC Name |
1-(7-ethoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-29-22-11-7-10-19-21-16-20(18-8-5-4-6-9-18)25-27(21)24(30-23(19)22)12-14-26(15-13-24)17(2)28/h4-11,21H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEDIZQGASYNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure
The compound features a spiro structure that incorporates a benzo[e]pyrazolo framework and a piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 368.48 g/mol.
Biological Activity
Research has indicated that compounds with similar structures exhibit various biological activities including:
- Antitumor Activity : Some derivatives of spiro compounds have shown promising results in inhibiting tumor growth. For instance, studies have demonstrated that spiro[benzo[e]pyrazolo] compounds can induce apoptosis in cancer cells by activating specific cellular pathways .
- Anti-inflammatory Effects : Compounds with similar oxazine and piperidine structures have been reported to exhibit anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses .
- Antimicrobial Properties : The presence of the piperidine ring often correlates with enhanced antimicrobial activity. Research has shown that derivatives can inhibit bacterial growth effectively .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Studies : A study on spiro compounds demonstrated that they could inhibit the proliferation of various cancer cell lines. The mechanism involved the modulation of cell cycle progression and induction of apoptosis .
- Inflammation Models : In animal models of inflammation, derivatives showed significant reduction in paw edema, indicating their potential as anti-inflammatory agents. The study highlighted the importance of the ethoxy group in enhancing bioactivity .
- Antimicrobial Testing : A series of tests against common pathogens revealed that certain derivatives exhibited potent antibacterial effects, with some showing activity comparable to established antibiotics .
Synthesis
The synthesis of 1-(7-Ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone can be achieved through multi-step synthetic routes involving cyclization reactions and functionalization techniques. The synthetic pathway typically includes:
- Formation of the pyrazolo framework.
- Introduction of the ethoxy group via alkylation.
- Cyclization to form the spiro structure.
Table of Biological Activities
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations in Analogous Spiro Compounds
Table 1 summarizes structural analogs with modifications in substituents and their implications:
Key Observations :
- Methoxy vs. ethoxy groups influence metabolic pathways (e.g., CYP450-mediated oxidation) .
- Halogenated phenyl groups (e.g., 4-chlorophenyl) improve lipophilicity and antimicrobial activity .
- Hydroxyl substituents (e.g., 2-hydroxyphenyl) enhance solubility but may reduce blood-brain barrier penetration .
Computational Similarity Analysis
Structural similarity metrics (Tanimoto and Dice coefficients) highlight differences in molecular fingerprints:
- Tanimoto scores (MACCS keys):
- Morgan fingerprints : Lower scores (~0.65–0.70) due to ethoxy-phenyl vs. methoxy-chlorophenyl distinctions .
Bioactivity and Pharmacological Profiles
- Antimicrobial Activity: Compounds with 4-chlorophenyl substituents (e.g., ) exhibit MIC values of 50 μg/mL (bacterial) and 250 μg/mL (fungal), outperforming non-halogenated analogs .
- Kinase Inhibition : Scaffold similarity to spiro compounds in correlates with PERK inhibition (IC₅₀ < 1 μM) when Met7 contact area exceeds 10 Ų. Ethoxy substitution may disrupt this interaction.
Analytical Differentiation
Structure-Activity Relationship (SAR) Insights
Q & A
Q. What are the key synthetic pathways for preparing 1-(7-Ethoxy-2-phenyl-...-yl)ethanone, and what methodological considerations are critical for optimizing yield?
The compound is synthesized via multi-step organic reactions, often involving spirocyclization and functional group modifications. Key steps include:
- Catalyst use : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to facilitate nucleophilic substitutions or condensations .
- Solvent selection : Ethanol or dichloromethane (DCM) to enhance solubility and reaction kinetics .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise control of reaction time (12–24 hours), temperature (room temp to 80°C), and stoichiometric ratios of intermediates .
Q. How is the molecular structure of this compound validated, and which analytical techniques are most reliable?
Structural confirmation relies on:
| Technique | Application | Key Data |
|---|---|---|
| NMR | Assigning proton/carbon environments | Chemical shifts (δ 1.2–1.4 for ethoxy CH₃; δ 7.2–7.8 for aromatic protons) . |
| X-ray crystallography | Resolving spirocyclic conformation | Bond angles (e.g., 109.5° for spiro-junction) and torsion angles . |
| HRMS | Verifying molecular formula | Exact mass matching (e.g., m/z 423.18 for C₂₄H₂₅N₃O₃) . |
Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?
- Ethoxy group (C-OCH₂CH₃) : Participates in nucleophilic substitutions (e.g., dealkylation under acidic conditions) .
- Spirocyclic oxazine : Stabilizes ring strain via conjugation, affecting redox properties .
- Piperidine ring : Basic nitrogen enables salt formation (e.g., HCl salts for improved solubility) . Reactivity is solvent-dependent: polar aprotic solvents (DMF, DMSO) enhance electrophilic substitutions .
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structurally related spirooxindoles show:
- Antimicrobial activity : MIC values as low as 12.5 µg/mL against M. tuberculosis .
- CNS modulation : Interactions with serotonin receptors (5-HT₂A/2C) due to spiro-piperidine motifs .
- Enzyme inhibition : Potential for kinase or protease inhibition via π-π stacking with aromatic residues .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Catalyst screening : Test Pd(OAc)₂ or CuI for transition metal-assisted cyclizations .
- Microwave-assisted synthesis : Reduce reaction time (1–2 hours vs. 24 hours) and improve regioselectivity .
- Additives : Use molecular sieves to trap water in moisture-sensitive steps . Monitor intermediates via TLC or LC-MS to identify bottlenecks (e.g., dimerization byproducts) .
Q. How should researchers resolve contradictions in reported biological activity data for analogs?
Discrepancies often arise from:
| Analog | Substituent | Bioactivity | Source |
|---|---|---|---|
| A | 7-Ethoxy, 2-phenyl | Moderate 5-HT₂A affinity (IC₅₀ = 1.2 µM) | |
| B | 9-Chloro, 4-methoxyphenyl | Enhanced antimicrobial activity (MIC = 6.25 µg/mL) |
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO for receptor studies) and control batches .
Q. What computational strategies are recommended for predicting SAR (Structure-Activity Relationships) in this spirooxazine series?
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., 5-HT₂A PDB: 6WGT) .
- QSAR modeling : Correlate logP values (1.8–3.2) with cytotoxicity profiles .
- DFT calculations : Analyze HOMO/LUMO gaps to predict redox stability (e.g., ΔE = 4.1 eV for ethoxy derivative) .
Q. What in vivo study design considerations are critical for evaluating pharmacokinetics?
- Dosing route : Intraperitoneal (IP) vs. oral administration to assess bioavailability (F% < 30% in rodents due to first-pass metabolism) .
- Metabolite profiling : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at C-7) .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in 28-day repeat-dose studies .
Methodological Guidance for Key Challenges
- Handling hygroscopic intermediates : Store under argon and use anhydrous solvents (<50 ppm H₂O) .
- Scaling up spirocyclization : Employ flow chemistry to maintain temperature control and reduce exothermic risks .
- Crystallization issues : Screen co-solvents (e.g., EtOAc/hexane) and additives (seed crystals) for polymorph control .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
